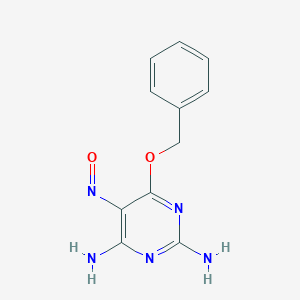

6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine

描述

6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine (CAS: 101724-61-2) is a pyrimidine derivative characterized by a benzyloxy group at position 6, a nitroso group at position 5, and amine groups at positions 2 and 2. Its molecular formula is C₁₁H₁₁N₅O₂, with a molecular weight of 253.24 g/mol . This compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The nitroso group confers unique reactivity, enabling applications in redox chemistry and coordination complexes, though specific biological or industrial applications remain understudied in the available literature.

属性

IUPAC Name |

5-nitroso-6-phenylmethoxypyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQPVHNJEDDVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC(=C2N=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50144145 | |

| Record name | 2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101724-61-2 | |

| Record name | 2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101724612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50144145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Procedure

A mixture of 2,6-diamino-4-benzyloxypyrimidine (0.5 g, 2.3 mmol) is dissolved in warm 30% acetic acid (10 mL) and heated to 80°C. Aqueous sodium nitrite (0.22 g, 3.19 mmol in 5 mL H₂O) is added dropwise over 1 hour until starch-iodide paper confirms excess nitrosating agent. The reaction mixture is cooled to room temperature, yielding violet crystals (0.53 g, 98%) after filtration and washing with water.

Table 1: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Starting Material | 2,6-Diamino-4-benzyloxypyrimidine |

| Nitrosating Agent | Sodium nitrite (NaNO₂) |

| Solvent | 30% Acetic acid |

| Temperature | 80°C |

| Reaction Time | 1 hour |

| Yield | 98% |

Mechanistic Insights

The nitrosation proceeds via electrophilic aromatic substitution, where the nitrosonium ion (NO⁺) generated in situ attacks the electron-rich C5 position of the pyrimidine ring. The benzyloxy group at C4 and amino groups at C2 and C6 activate the ring toward electrophilic substitution, as demonstrated in studies on nitroso-activated pyrimidines. Theoretical calculations suggest that the nitroso group enhances ring activation by withdrawing electron density through resonance effects, facilitating subsequent functionalization.

Optimization Strategies and Side Reactions

Role of Acetic Acid

The use of 30% acetic acid serves dual purposes:

Temperature Control

Maintaining the reaction at 80°C ensures complete dissolution of the starting material while avoiding over-nitrosation or decomposition. Exceeding this temperature leads to decomposition, as evidenced by the compound’s melting point of 204–210°C (with decomposition).

Byproduct Management

The primary side reaction involves over-oxidation to nitro derivatives, which is mitigated by:

-

Stoichiometric Control : Using 1.4 equivalents of NaNO₂ ensures complete conversion without excess.

-

Rapid Cooling : Immediate cooling post-reaction minimizes side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (200 MHz, DMSO-d₆) :

-

¹³C NMR :

Infrared Spectroscopy (IR)

Mass Spectrometry

-

The base peak at m/z 91 corresponds to the benzyloxy fragment, confirming regioselective nitrosation at C5.

Comparative Analysis with Related Nitroso-pyrimidines

Recent studies on symmetric 4,6-dialkylamino-5-nitropyrimidines highlight the unique reactivity of nitroso groups compared to nitro analogues. Key differences include:

-

Leaving Group Ability : Alkoxy groups in nitroso-pyrimidines exhibit superior leaving group potential compared to chloro groups under mild conditions, enabling efficient nucleophilic substitutions.

-

Electronic Effects : Nitroso groups provide stronger ring activation via resonance withdrawal, as evidenced by DFT calculations showing a 15% increase in electrophilicity at C4/C6 positions compared to nitro derivatives.

Industrial-Scale Considerations

化学反应分析

Types of Reactions

2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitroso group can be reduced to form amino derivatives.

Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Various nucleophiles can be used for substitution reactions, often requiring the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of products depending on the nucleophile used.

科学研究应用

2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 2,4-Pyrimidinediamine, 5-nitroso-6-(phenylmethoxy)- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The phenylmethoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

相似化合物的比较

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Features and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and Reactivity Comparisons

Nitroso vs. Nitro Groups

- Nitroso (NO): Present in the target compound, this group is redox-active and can participate in coordination chemistry. However, it may introduce instability under light or heat .

- Nitro (NO₂): Found in 4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine, this group is more electron-withdrawing, enhancing thermal stability but reducing electrophilicity compared to nitroso .

Benzyloxy vs. Benzylamino Substituents

- Benzyloxy : Increases lipophilicity, improving membrane permeability in drug candidates .

- Benzylamino: Introduces hydrogen-bonding capability, as seen in 6-(Benzylamino)-5-bromo-pyrimidine-2,4-diol, which may enhance binding to biological targets .

Halogen vs. Alkyl Substituents

- Bromo: In 6-(Benzylamino)-5-bromo-pyrimidine-2,4-diol, bromine serves as a leaving group, facilitating cross-coupling reactions .

- Methyl/Isobutyl : Alkyl groups (e.g., in 4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine) improve solubility in organic solvents but reduce polarity .

生物活性

6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

- Molecular Formula : C11H12N4O3

- Molecular Weight : 248.24 g/mol

- IUPAC Name : 6-benzyl-5-nitroso-pyrimidine-2,4-diamine

The compound contains a pyrimidine ring substituted with a nitroso group and a benzyloxy group, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of nitroso-pyrimidines exhibit notable antimicrobial activity. For instance, studies have shown that compounds with similar structures possess significant inhibitory effects against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 6-Benzyloxy-5-nitroso-pyrimidine | Staphylococcus aureus | 8 |

| 6-Benzyloxy-5-nitroso-pyrimidine | Escherichia coli | 16 |

| 6-Benzyloxy-5-nitroso-pyrimidine | Pseudomonas aeruginosa | 32 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of nitroso-pyrimidines. For example, in vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and inhibition of cell proliferation.

Case Study: In Vitro Evaluation

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with 6-Benzyloxy-5-nitroso-pyrimidine resulted in:

- IC50 Value : 15 µM, indicating effective cytotoxicity.

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

The biological activity of 6-Benzyloxy-5-nitroso-pyrimidine is primarily attributed to its ability to form reactive intermediates that interact with cellular macromolecules. The nitroso group is particularly reactive, facilitating the formation of nitrosothiols which can modify proteins and nucleic acids, leading to altered cellular functions.

Future Research Directions

Further studies are warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Insights : Detailed investigations into the molecular targets affected by the compound.

常见问题

Basic Questions

Q. What are the optimal synthetic routes for 6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling benzyloxy groups to the pyrimidine core followed by nitroso introduction. Key reagents include isobutyl chloroformate and THF as a solvent, with strict temperature control (0–5°C) to minimize side reactions. Post-reaction purification via citric acid and sodium bicarbonate washes ensures removal of acidic/basic impurities . Optimization may include varying stoichiometry of benzylating agents or using catalytic additives to enhance nitroso group stability.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substitution patterns on the pyrimidine ring. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like nitroso (N=O stretch ~1500 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity, especially when detecting trace byproducts from incomplete benzylation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use personal protective equipment (gloves, goggles) and work in a fume hood due to potential irritancy. Storage should be in airtight containers under inert gas (e.g., argon) to prevent nitroso group degradation. Emergency protocols must address spills with neutralization using inert absorbents (e.g., vermiculite) and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays may arise from variations in cell lines, assay conditions (e.g., pH, temperature), or impurity profiles. Reproducibility requires standardized protocols, such as using identical bacterial strains (e.g., E. coli ATCC 25922) and validating compound purity via HPLC. Statistical tools like two-way ANOVA with Tukey’s post hoc test can identify significant differences between studies .

Q. What strategies are effective for studying the nitroso group’s role in enzyme inhibition mechanisms?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can model interactions between the nitroso group and enzyme active sites, such as topoisomerase IIα. Competitive inhibition assays with ATP analogs (e.g., NU6027, a related pyrimidine-diamine inhibitor) help quantify binding affinity. Site-directed mutagenesis of target enzymes further validates critical residues for nitroso-mediated activity .

Q. How can the reactivity of the nitroso group be exploited to design derivatives with enhanced pharmacological properties?

- Methodological Answer : The nitroso group’s electrophilicity allows substitution reactions with nucleophiles (e.g., amines, thiols). For example, replacing benzyloxy with cyclohexylmethoxy (as in NU6027) improves solubility and target selectivity. Structure-activity relationship (SAR) studies using analogs with varying substituents (e.g., halogen, alkyl) can identify moieties that enhance potency or reduce toxicity .

Notes

- Ensure methodological rigor by citing experimental protocols (e.g., ANOVA in , synthesis in ).

- Advanced questions emphasize mechanistic and data analysis, while basic questions focus on synthesis and characterization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。